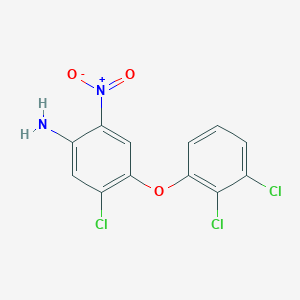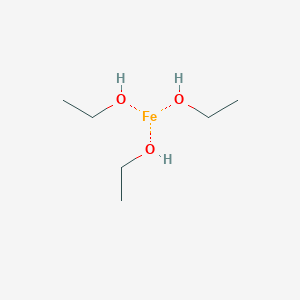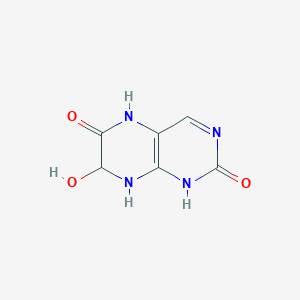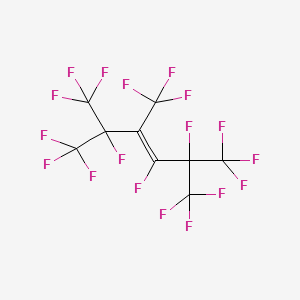
Hexafluoropropene trimer, 97
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexafluoropropene trimer, 97, is a chemical compound with the molecular formula C9F18 . It is a trimer of hexafluoropropene, meaning it consists of three hexafluoropropene units. This compound is known for its high thermal stability, chemical resistance, and unique properties that make it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexafluoropropene trimer is typically synthesized through the polymerization of hexafluoropropylene monomers. The process involves the following steps:
Polymerization Reaction: Hexafluoropropylene (C3F6) undergoes a polymerization reaction under specific conditions to form the trimer.
Catalysts and Solvents: Common catalysts include anhydrous potassium fluoride and 18-crown-6.
Reaction Conditions: The reaction is typically conducted at temperatures not exceeding 50°C, with a vacuum applied to the reaction vessel to remove any by-products.
Industrial Production Methods: In industrial settings, the production of hexafluoropropene trimer follows similar principles but on a larger scale. The process involves:
Análisis De Reacciones Químicas
Hexafluoropropene trimer undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary amines through indirect substitution of fluorine atoms, forming corresponding enamines and enimines.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s high fluorine content makes it resistant to many oxidative and reductive conditions.
Common Reagents and Conditions: Reagents such as primary amines are commonly used in substitution reactions.
Major Products Formed: The primary products formed from these reactions include various fluorinated derivatives, such as enamines and enimines, which have applications in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
Hexafluoropropene trimer has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorinated compounds and materials.
Biology and Medicine: Research has explored its potential as a fluorinated cooling fluid for electronics, with studies indicating low physiological toxicity and stable physical properties.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which hexafluoropropene trimer exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, primarily through its fluorine atoms.
Pathways Involved: The pathways involved in its reactions include substitution and addition mechanisms, where the fluorine atoms are replaced or added to other molecules.
Comparación Con Compuestos Similares
Hexafluoropropene trimer can be compared with other fluorinated compounds, such as:
Hexafluoropropylene Oxide: This compound is similar in structure but differs in its reactivity and applications.
Perfluoroalkanes: These compounds share the high fluorine content but have different physical and chemical properties.
Fluorinated Polymers: While hexafluoropropene trimer is a trimer, fluorinated polymers consist of long chains of fluorinated monomers, leading to different applications and properties.
Uniqueness: Hexafluoropropene trimer’s unique combination of thermal stability, chemical resistance, and reactivity with primary amines sets it apart from other fluorinated compounds. Its ability to form stable derivatives makes it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9F18 |
|---|---|
Peso molecular |
450.07 g/mol |
Nombre IUPAC |
(E)-1,1,1,2,3,5,6,6,6-nonafluoro-2,4,5-tris(trifluoromethyl)hex-3-ene |
InChI |
InChI=1S/C9F18/c10-2(4(12,8(22,23)24)9(25,26)27)1(5(13,14)15)3(11,6(16,17)18)7(19,20)21/b2-1+ |
Clave InChI |
LSSVYTAUPWOSRM-OWOJBTEDSA-N |
SMILES isomérico |
C(=C(/C(C(F)(F)F)(C(F)(F)F)F)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/C(F)(F)F |
SMILES canónico |
C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl acetate](/img/structure/B13804758.png)
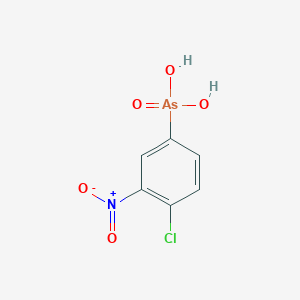

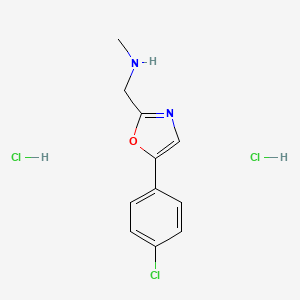
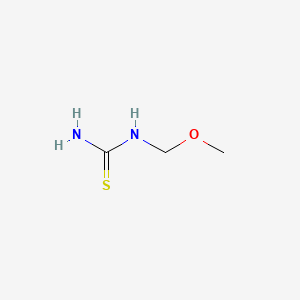
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)



